molecular formula C9H11N5O3 B2734746 2-[1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 899971-27-8

2-[1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2734746
CAS No.: 899971-27-8
M. Wt: 237.219
InChI Key: FOWMDEGJWJVQHH-UHFFFAOYSA-N
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Description

“2-[1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide” is a chemical compound with the molecular formula C9H11N5O3 and a molecular weight of 237.22 . It is a heterocyclic compound containing a pyrazolo[3,4-d]pyrimidine core .


Synthesis Analysis

The synthesis of compounds containing a pyrazolo[3,4-d]pyrimidine core has been reported in the literature . The synthesis process involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which yields good results .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Huisgen 1,3-dipolar cycloaddition reaction . This reaction is performed under ultrasonic assistance, which helps to improve the yield .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 237.22 and a molecular formula of C9H11N5O3 . Further details about its melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Anticancer Activity

One study focuses on the design, synthesis, and in vitro cytotoxic activity of certain derivatives related to this compound. These derivatives demonstrated appreciable cancer cell growth inhibition against various cancer cell lines, indicating potential as anticancer agents (M. M. Al-Sanea et al., 2020).

Antimicrobial Activity

Another line of research involves the synthesis of new heterocycles incorporating the antipyrine moiety, which includes related compounds. These synthesized compounds were evaluated for their antimicrobial properties, suggesting potential applications in combating microbial infections (S. Bondock et al., 2008).

Coordination Complexes and Antioxidant Activity

Research into coordination complexes constructed from pyrazole-acetamide derivatives, closely related to the compound , explored the effect of hydrogen bonding on the self-assembly process and antioxidant activity. The study highlights the synthesis, characterization, and significant antioxidant activity of these complexes, showcasing their potential in oxidative stress mitigation (K. Chkirate et al., 2019).

Radioligand Imaging

The compound has also found application in the development of selective radioligands for imaging translocator protein (18 kDa) with positron emission tomography (PET). A study on the radiosynthesis of [18F]PBR111, a derivative of the compound, details a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides used for PET imaging, indicating the compound's utility in neurological and diagnostic research (F. Dollé et al., 2008).

Heterocyclic Synthesis

Further studies have explored the compound's role in the synthesis of novel isoxazolines and isoxazoles through [3+2] cycloaddition, underlining its utility in the development of new heterocyclic compounds with potential pharmacological applications (A. Rahmouni et al., 2014).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available resources, compounds with a similar pyrazolo[3,4-d]pyrimidine core have been reported to have various pharmacological potentials, including antiviral, antimicrobial, and antitumor activities .

Future Directions

Compounds with a pyrazolo[3,4-d]pyrimidine core have shown promising results in various areas of pharmacology . Future research could focus on exploring the potential applications of these compounds in treating various diseases, including viral infections, microbial infections, tumors, and more .

Properties

IUPAC Name

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c10-7(16)4-13-5-11-8-6(9(13)17)3-12-14(8)1-2-15/h3,5,15H,1-2,4H2,(H2,10,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWMDEGJWJVQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C2=C1C(=O)N(C=N2)CC(=O)N)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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